2-(Methoxy-d3)-4-bromophenol is a chemical compound that belongs to the class of bromophenols, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals. The compound has a unique isotopic labeling with deuterium (d3), which is significant for studies involving metabolic pathways and mechanisms of action.
The compound can be synthesized through various chemical reactions involving brominated phenols and methoxy groups. Its synthesis is often detailed in patent literature and academic research focusing on organic synthesis.
2-(Methoxy-d3)-4-bromophenol is classified as an aromatic compound due to its phenolic structure, and it is further categorized under halogenated phenols because of the presence of a bromine atom.
The synthesis of 2-(Methoxy-d3)-4-bromophenol can be achieved through several methods, typically involving bromination of phenolic compounds followed by methoxylation.
The synthesis can involve multiple steps, including:
The molecular structure of 2-(Methoxy-d3)-4-bromophenol consists of a benzene ring substituted with a bromine atom at the para position and a methoxy group attached at the ortho position relative to the hydroxyl group. The presence of deuterium in the methoxy group modifies its mass and can influence its reactivity.
2-(Methoxy-d3)-4-bromophenol can participate in various chemical reactions, including:
The reactivity is influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the methoxy group, which can direct incoming substituents to specific positions on the ring.
The mechanism of action for 2-(Methoxy-d3)-4-bromophenol often involves its interaction with biological targets, such as enzymes or receptors. The compound's structure allows it to fit into active sites or binding pockets due to its hydrophobic character and specific functional groups.
Studies have shown that bromophenols exhibit various biological activities, including antimicrobial and anticancer properties. For instance, they may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .
2-(Methoxy-d3)-4-bromophenol has several applications:
Isotopic labeling—particularly deuterium (²H or D) substitution—serves as a cornerstone in modern drug discovery and metabolic research. 2-(Methoxy-d3)-4-bromophenol exemplifies this approach, featuring a trideuterated methoxy group (-OCD₃) replacing the conventional methoxy (-OCH₃) moiety. This modification yields distinct advantages:
Stable isotope-labeled compounds constituted 18% of new molecular entities approved by the FDA between 2015–2020, underscoring their translational significance [3].
Bromophenols have long been investigated for enzyme-modulating activities. Recent synthetic efforts yielded derivatives with exceptional inhibition profiles:
Table 1: Enzyme Inhibition Profiles of Select Bromophenol Derivatives | Compound | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) | Structural Features |
---|---|---|---|---|---|
1-Bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene | 2.53 ± 0.25 | 1.63 ± 0.11 | 6.54 ± 1.03 | Diaryl methane, methyl/methoxy substituents | |
4-Bromo-2-(trideuteriomethoxy)phenol | Not reported | Not reported | Not reported | Para-bromine, ortho-deuterated methoxy | |
4-(2-Bromo-4-hydroxybenzyl)benzene-1,2-diol | 12.49 ± 0.66 | 4.92 ± 0.33 | 18.76 ± 3.12 | Catechol, mono-brominated |
Deuteration at metabolically vulnerable sites can profoundly alter compound disposition. The -OCD₃ group in 2-(Methoxy-d3)-4-bromophenol leverages the kinetic isotope effect (KIE), where C-D bond cleavage requires higher activation energy than C-H. This confers:
Table 2: Metabolic Properties of Methoxy vs. Trideuteriomethoxy Groups | Property | -OCH₃ Group | -OCD₃ Group | Impact |
---|---|---|---|---|
Molecular Weight | 203.03 g/mol | 206.05 g/mol | +3.02 g/mol | |
C-X Bond Dissociation Energy (X=H/D) | ~439 kJ/mol | ~446 kJ/mol | Slowed oxidative demethylation | |
Mass Spectrometry Signature | m/z 203 [M+H]⁺ | m/z 206 [M+H]⁺ | Distinct isotopic cluster | |
Primary Metabolic Pathway | O-demethylation to catechol | Reduced demethylation; enhanced conjugation | Shifted metabolite profile |
The strategic deuteration of 2-(Methoxy-d3)-4-bromophenol thus bridges bioactive scaffold design with cutting-edge tracer methodology, positioning it as a multifaceted tool for probing bromophenol pharmacology and metabolism.
Table 3: Bromophenol Derivatives Mentioned in this Article | Compound Name | CAS Number | Molecular Formula | Key Features |
---|---|---|---|---|
2-(Methoxy-d3)-4-bromophenol | 1185310-16-0 | C₇H₄BrD₃O₂ | Deuterated methoxy group | |
4-Bromo-2-methoxyphenol | 17332-11-5 | C₇H₇BrO₂ | Non-deuterated reference | |
1-Bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene | Not specified | C₁₇H₁₉BrO₃ | Diaryl methane bromophenol | |
4-(2-Bromo-4-hydroxybenzyl)benzene-1,2-diol | Not specified | C₁₃H₁₁BrO₃ | Catechol derivative | |
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | Not specified | C₁₇H₁₈O₃ | Anticancer bromophenol analog | |
4-Bromophenol-[2,3,5,6-d4] | 152404-44-9 | C₆H₄BrD₄O | Ring-deuterated bromophenol |
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 30962-16-4